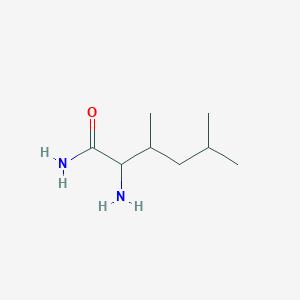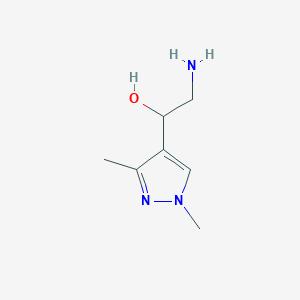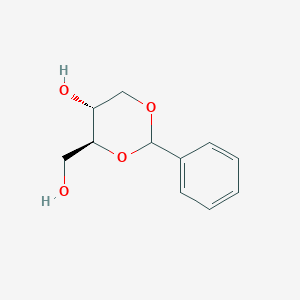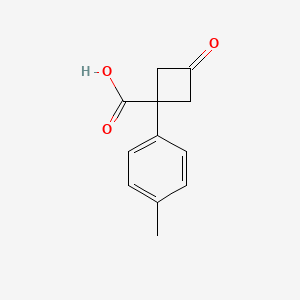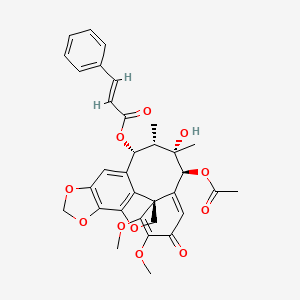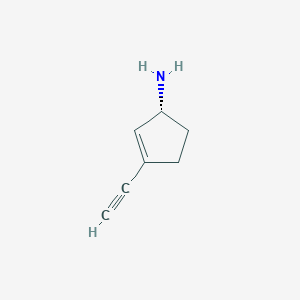
4-fluoro-N-(3-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-methylpentan-2-yl)aniline is a chemical compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a branched alkyl chain attached to the nitrogen atom. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methylpentan-2-yl)aniline can be achieved through various methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, provides a practical route to access sterically hindered secondary amines . The reaction conditions typically involve the use of a catalyst and specific reaction temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-fluoro-N-(3-methylpentan-2-yl)aniline has several scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it is utilized in the design and synthesis of drug candidates, especially those targeting specific molecular pathways.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-methylpentan-2-yl)aniline: This compound is similar in structure but has a different alkyl chain arrangement.
4-fluoro-N-(2-methylpentan-3-yl)aniline: Another structurally related compound with variations in the alkyl chain.
Uniqueness
4-fluoro-N-(3-methylpentan-2-yl)aniline is unique due to its specific alkyl chain configuration, which imparts distinct steric and electronic properties. These properties make it a valuable building block in organic synthesis and medicinal chemistry, offering unique reactivity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-7-5-11(13)6-8-12/h5-10,14H,4H2,1-3H3 |
InChI Key |
VIGJSXVZPBZQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


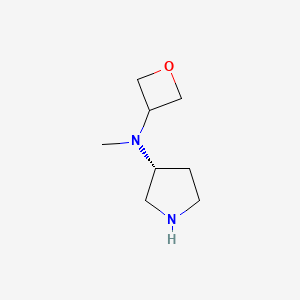
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
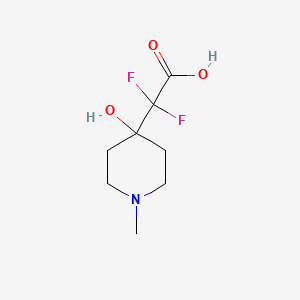
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

